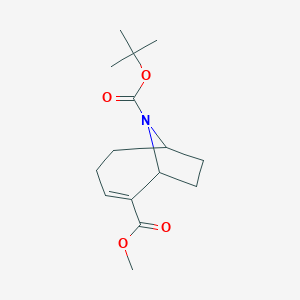

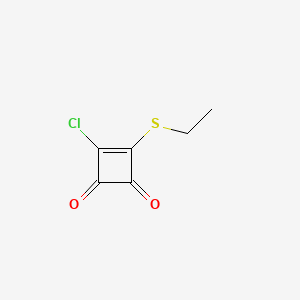

![molecular formula C30H54N5O8PS B14280166 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate CAS No. 131933-71-6](/img/structure/B14280166.png)

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom) attached to various functional groups. Here’s a simplified representation:

Core Structure:(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl

- The tetrahydrofuran ring provides a flexible scaffold.

- The azido group (-N₃) adds chemical reactivity.

- The pyrimidine moiety contributes to its biological properties.

- The methyl and sulfanyl groups enhance lipophilicity (solubility in lipids).

Preparation Methods

The synthetic routes for this compound can be intricate due to its complexityImetelstat (brand name: Rytelo), which shares some structural features. Imetelstat is an oligonucleotide telomerase inhibitor used in the treatment of myelodysplastic syndromes . Although not identical, it provides insights into the synthesis of similar compounds.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including:

Oxidation: Conversion of functional groups (e.g., azide to amine).

Reduction: Reduction of carbonyl groups (e.g., pyrimidine ketones).

Substitution: Substituting functional groups (e.g., azide displacement).

Phosphorylation: Introduction of phosphate groups.

Common reagents and conditions depend on the specific transformations. Major products could include derivatives with altered functional groups.

Scientific Research Applications

This compound’s applications span several fields:

Chemistry: As a versatile building block for drug development.

Biology: Investigating cellular processes (e.g., telomerase inhibition).

Medicine: Potential anti-cancer properties (similar to Imetelstat).

Industry: Synthesis of novel materials.

Mechanism of Action

The compound likely inhibits telomerase, an enzyme involved in maintaining telomere length. By disrupting telomerase activity, it may limit cell proliferation, particularly in cancer cells. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Remember that this information is based on related compounds, and direct details about the compound you specified may be limited

Properties

CAS No. |

131933-71-6 |

|---|---|

Molecular Formula |

C30H54N5O8PS |

Molecular Weight |

675.8 g/mol |

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (3-hexadecylsulfanyl-2-methoxypropyl) hydrogen phosphate |

InChI |

InChI=1S/C30H54N5O8PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-23-25(40-3)21-41-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37)/t25?,26-,27+,28+/m0/s1 |

InChI Key |

JAEQASYKCURUMP-OXXZQLOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)

![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)